

# A Technical Guide to the Fundamental Properties of the Bullvalene Hydrocarbon Cage

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## Compound of Interest

Compound Name: **Bullvalene**

Cat. No.: **B092710**

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**Abstract:** **Bullvalene** ( $C_{10}H_{10}$ ) is a remarkable hydrocarbon cage molecule renowned for its dynamic structural nature.<sup>[1][2]</sup> It is a prototypical fluxional molecule, a class of compounds that undergo rapid, low-energy rearrangements, resulting in a constant interconversion between a vast number of valence tautomers.<sup>[3]</sup> This behavior is dominated by a series of degenerate Cope rearrangements, which render all ten carbon and hydrogen atoms equivalent on the NMR timescale at room temperature.<sup>[1][4]</sup> This technical guide provides an in-depth exploration of the core structural, spectroscopic, and thermodynamic properties of **bullvalene**. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its fundamental rearrangement process and experimental workflows. The unique "shapeshifting" characteristic of the **bullvalene** scaffold presents intriguing possibilities for its application as a dynamic structural unit in materials science and as a novel bioisostere in drug discovery.<sup>[5][6]</sup>

## Core Molecular Properties

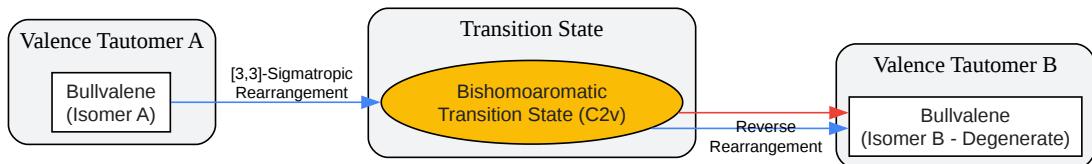
### Structure and Bonding

**Bullvalene** is a tricyclic hydrocarbon with the chemical formula  $C_{10}H_{10}$ .<sup>[1]</sup> Its cage-like architecture is formed by the fusion of a single cyclopropane ring with three cyclohepta-1,4-diene rings.<sup>[1][7]</sup> The molecule can be conceptualized as a cyclopropane platform with three vinylene arms joined at a single methine group.<sup>[1]</sup> This specific arrangement is the key to its extraordinary dynamic behavior. At any given instant, the molecule exists as a static structure, but it possesses the ideal geometry to undergo rapid intramolecular rearrangements.

## Fluxionality: The Degenerate Cope Rearrangement

The most defining characteristic of **bullvalene** is its fluxionality, driven by a continuous series of degenerate Cope rearrangements.<sup>[8]</sup> The Cope rearrangement is a [9][9]-sigmatropic rearrangement involving a 1,5-diene system.<sup>[8]</sup> In the **bullvalene** structure, numerous 1,5-diene moieties are present, allowing for constant, rapid bond-breaking and bond-forming processes.

This perpetual rearrangement leads to a staggering number of possible valence tautomers. For an unsubstituted **bullvalene** molecule with ten distinguishable positions and a threefold axis of symmetry, there are 1,209,600 possible interconvertible degenerate isomers (calculated as  $10!/3$ ).<sup>[1][3][10]</sup> The transition state for this rearrangement is believed to be a bishomoaromatic structure.<sup>[11]</sup>



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Caption: The degenerate Cope rearrangement in **bullvalene**.

## Spectroscopic Signature

The fluxional nature of **bullvalene** is most clearly demonstrated by variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.<sup>[12]</sup>

- At High Temperatures (e.g., above 100 °C), the Cope rearrangement is so rapid that the NMR spectrometer detects only a time-averaged environment for all protons and carbons. This results in a single, sharp peak in the <sup>1</sup>H NMR spectrum (around 5.76 ppm) and the <sup>13</sup>C

NMR spectrum, indicating that all atoms are chemically equivalent on the NMR timescale.[\[1\]](#) [\[3\]](#)[\[4\]](#)

- At Room Temperature, the rate of rearrangement is comparable to the NMR frequency separation, leading to a broad, featureless "hump" in the spectrum.[\[4\]](#)
- At Low Temperatures (e.g., -60 °C), the rearrangement slows sufficiently for the distinct proton environments of a single valence tautomer to be resolved. This results in a complex spectrum with multiple signals (typically four can be distinguished), confirming the static, non-symmetrical structure of an individual isomer.[\[1\]](#)

## Quantitative Data

The fundamental properties of **bullvalene** have been quantified through various experimental and computational methods.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Chemical Formula	$C_{10}H_{10}$	<a href="#">[1]</a>
Molar Mass	130.19 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Crystalline Solid	<a href="#">[4]</a>

| Melting Point | 96 °C |[\[1\]](#)[\[4\]](#) |

Table 2: Temperature-Dependent  $^1H$  NMR Spectroscopic Data

Temperature	Chemical Shift ( $\delta$ )	Appearance	Reference(s)
High Temp. (~100 °C)	~5.76 ppm (averaged)	Sharp singlet	<a href="#">[1]</a> <a href="#">[4]</a>
Room Temp.	5.76 ppm	Broad hump	<a href="#">[1]</a> <a href="#">[4]</a>

| Low Temp. ( -60 °C) | Multiple distinct signals | Complex pattern |[\[1\]](#) |

Table 3: Kinetic and Thermodynamic Data for Cope Rearrangement

Parameter	Value	Method	Reference(s)
Activation Energy (Ea)	~11 kcal/mol	Experimental	[13]
Activation Energy (Ea)	~49 kJ/mol (~11.7 kcal/mol)	Computational (CBS-QB3)	[11]

| Activation Enthalpy ( $\Delta H^\ddagger$ ) | 4.8–5.2 kcal/mol (for **Semibullvalene**) | Experimental | [14] |

Table 4: Computed Structural Parameters (PBE0/6-311+G(d))

State	Bond	Bond Length (Å)	Reference(s)
Ground State (GS)	C-C (cyclopropane)	~1.52 Å	[15]
Ground State (GS)	C=C (vinyl)	~1.34 Å	[15]

| Transition State (TS) | C-C (forming/breaking) | ~2.16 Å | [15] |

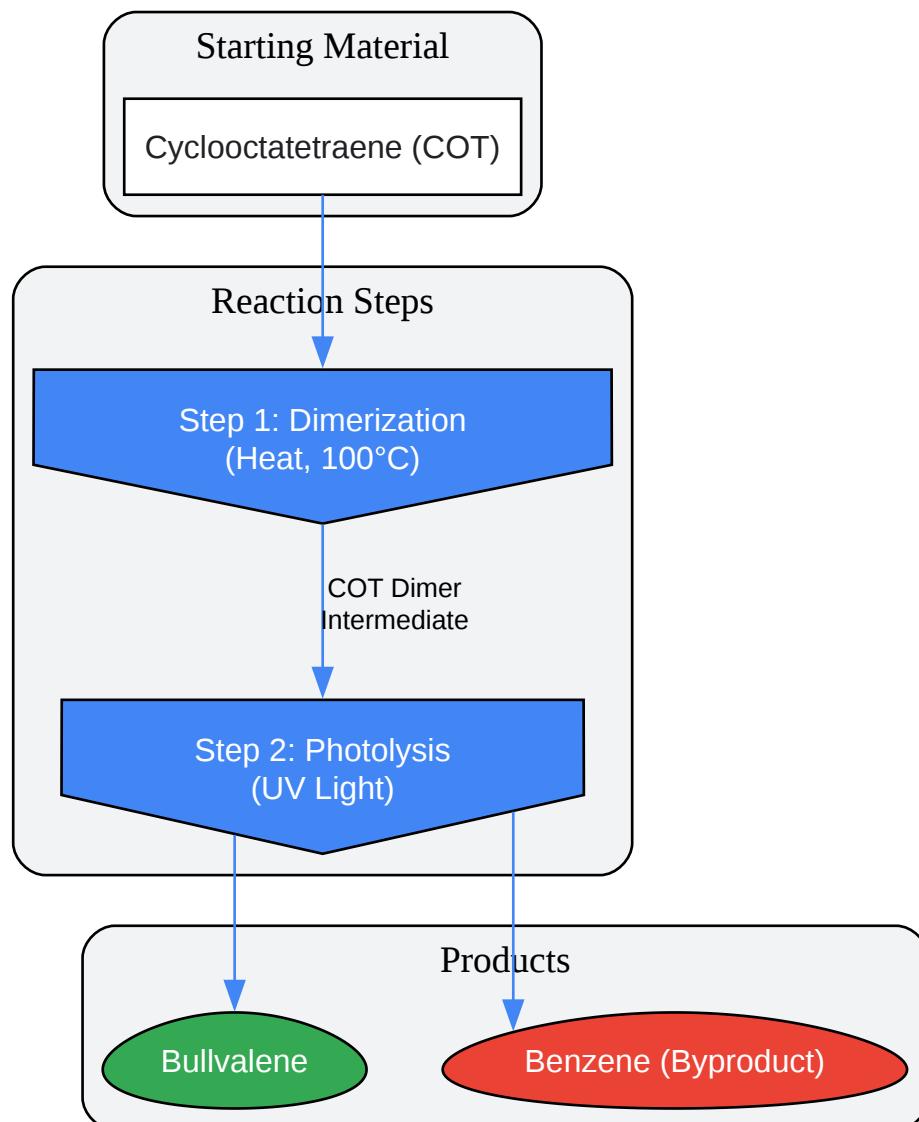
## Key Experimental Protocols

### Synthesis of Bullvalene (Schröder, 1963)

The first synthesis of **bullvalene** was reported by Gerhard Schröder in 1963. It was achieved via the photolysis of a cyclooctatetraene (COT) dimer.[3][4]

Methodology:

- Dimerization: Cyclooctatetraene is heated to 100 °C, inducing a dimerization reaction to form a cage-like dimer intermediate.[3]
- Photolysis: The resulting dimer is subjected to ultraviolet (UV) irradiation. This photochemical reaction causes a rearrangement and fragmentation, yielding **bullvalene** and benzene as a byproduct.[1][3] The overall yield for this process is low (around 6%).[3]



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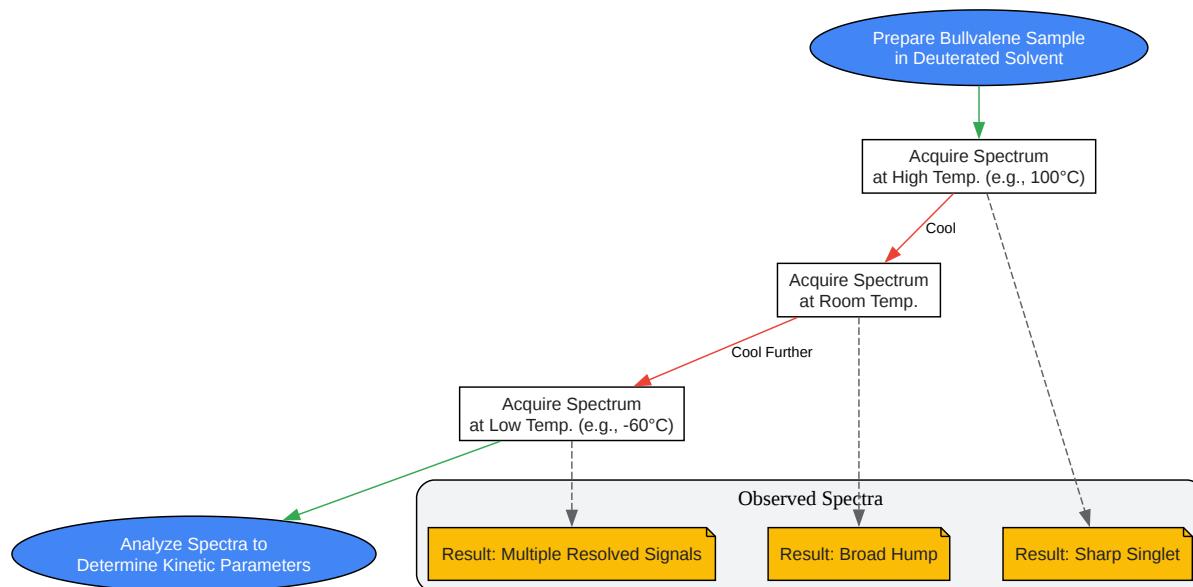
Caption: Workflow for the first synthesis of **bullvalene** by Schröder.

## Characterization by Variable-Temperature NMR (VT-NMR)

VT-NMR is the quintessential technique for studying the fluxional behavior of **bullvalene**.

Methodology:

- Sample Preparation: A solution of purified **bullvalene** is prepared in a suitable deuterated solvent (e.g.,  $\text{CD}_2\text{Cl}_2$ , toluene- $d_8$ ) in an NMR tube. The solvent must have a wide liquid temperature range.
- High-Temperature Spectrum: The sample is heated inside the NMR spectrometer to a high temperature (e.g., 100-120 °C). A  $^1\text{H}$  NMR spectrum is acquired, which should show a single, sharp singlet.
- Ambient and Intermediate Spectra: The temperature is gradually lowered, and spectra are recorded at several intervals, including room temperature. The transition from a sharp peak to a broad hump will be observed.
- Low-Temperature Spectrum: The sample is cooled to a very low temperature (e.g., -60 °C or lower) until the spectrum resolves into a complex pattern of multiple, sharp signals.
- Data Analysis: The coalescence temperature (where distinct peaks merge into a broad one) and line-shape analysis can be used to calculate the activation energy ( $E_a$ ) for the Cope rearrangement, providing quantitative data on the molecule's dynamics.



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Caption: Experimental workflow for VT-NMR analysis of **bullvalene**.

## Applications in Research and Drug Development

The unique dynamic properties of the **bullvalene** cage are not merely a chemical curiosity. This "shapeshifting" behavior offers novel opportunities in materials science and medicinal chemistry.

- Dynamic Materials: Substituted **bullvalenes** have been incorporated into polymers and other materials to create dynamic systems.<sup>[13]</sup> Their ability to constantly change shape introduces

a unique form of structural flexibility, which can be used to modulate material properties like rigidity and thermal response.[2][13]

- Drug Development: In drug discovery, exploring a wide range of three-dimensional shapes is crucial for effective binding to biological targets. The **bullvalene** scaffold acts as a dynamic covalent library contained within a single molecule.[6][16] By attaching functional groups, the molecule can reversibly access numerous distinct 3D shapes and substituent orientations.[5] This makes it a compelling bioisostere to replace traditional, static ring systems, potentially enabling a single compound to adapt and bind to a target with high affinity.[6][17] Computational tools have been developed to predict and analyze the diverse shapes accessible to substituted **bullvalenes**.[5][6]

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